molecular formula C16H13NO2 B4531877 2-(1-benzofuran-2-yl)-N-methylbenzamide

2-(1-benzofuran-2-yl)-N-methylbenzamide

Cat. No.: B4531877
M. Wt: 251.28 g/mol
InChI Key: MMMIWVKHSKXZEB-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-N-methylbenzamide is a benzamide derivative featuring a benzofuran moiety linked to an N-methyl-substituted benzamide core. The benzofuran scaffold is notable for its role in enhancing bioactivity, particularly in antimicrobial and antitumor agents, while the N-methylbenzamide group may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-16(18)13-8-4-3-7-12(13)15-10-11-6-2-5-9-14(11)19-15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMIWVKHSKXZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-benzofuran-2-yl)-N-methylbenzamide typically involves the following steps:

Chemical Reactions Analysis

2-(1-benzofuran-2-yl)-N-methylbenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Quinoline-4-Carbohydrazide Derivatives

Compounds such as 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide (reported in and ) share the 2-(1-benzofuran-2-yl) motif but incorporate a quinoline-carbohydrazide group. These derivatives are synthesized via condensation reactions between 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid and hydrazine derivatives, followed by functionalization with indole or nitro/fluoro-substituted groups . In contrast, the target compound’s simpler N-methylbenzamide structure may offer synthetic advantages, such as fewer steps and higher yields, compared to the multi-step protocols required for carbohydrazide derivatives .

Phenolic Esters and Amides of Quinoline-4-Carboxylic Acid

Phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid () demonstrate antioxidant and antibacterial activities. These compounds typically exhibit moderate to strong radical scavenging activity (IC50 values ranging from 12–45 μM) against DPPH radicals, attributed to the electron-donating phenolic groups .

N-Substituted Benzamides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 2-amino-N-substituted-5-bromobenzamide derivatives () highlight the role of substituents on the benzamide core. The hydroxy and amino groups in these compounds facilitate hydrogen bonding, improving interactions with biological targets like enzymes or microbial cell walls .

Pharmacokinetic and Toxicity Profiles

  • ADMET Predictions: Quinoline-carbohydrazide derivatives exhibit moderate gastrointestinal absorption but high plasma protein binding (>90%), limiting free drug availability . The N-methylbenzamide group in the target compound may improve absorption due to reduced molecular weight and hydrophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-benzofuran-2-yl)-N-methylbenzamide
Reactant of Route 2
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2-(1-benzofuran-2-yl)-N-methylbenzamide

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